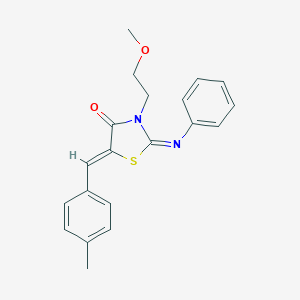![molecular formula C23H23N3O7S2 B306636 2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an interesting area of study for researchers.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate in lab experiments include its potential anticancer and anti-inflammatory activity, as well as its potential use in the treatment of Alzheimer's disease. However, the limitations include the need for further research to fully understand the mechanism of action and the potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate. These include further studies on the compound's mechanism of action, as well as its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, more research is needed to determine the potential side effects of the compound and its safety for use in humans.
Synthesemethoden
The synthesis of 2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate involves the reaction of 2-methoxy-5-(chloromethyl)phenyl 4-(acetylamino)benzenesulfonate with 4-methylbenzenesulfonylhydrazide in the presence of a base. The reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate has been studied for its potential applications in scientific research. This compound has been found to exhibit anticancer activity in vitro against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molekularformel |
C23H23N3O7S2 |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
[2-methoxy-5-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C23H23N3O7S2/c1-16-4-9-20(10-5-16)34(28,29)26-24-15-18-6-13-22(32-3)23(14-18)33-35(30,31)21-11-7-19(8-12-21)25-17(2)27/h4-15,26H,1-3H3,(H,25,27)/b24-15+ |
InChI-Schlüssel |
FBHMPWPPVAVJLV-BUVRLJJBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306557.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306559.png)
![Methyl [2-allyl-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetate](/img/structure/B306560.png)

![2-[5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306564.png)
![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B306565.png)
![ethyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306568.png)
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306572.png)
![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)

![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)